2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound belongs to the benzofuropyrimidine class, characterized by a fused benzofuran-pyrimidine core. The structure features a 2,4-dioxo-3-phenyl substitution on the pyrimidine ring and an acetamide side chain linked to a tetrahydrofuran-2-ylmethyl group. This design integrates both lipophilic (phenyl, benzofuran) and polar (dioxo, tetrahydrofuran) moieties, suggesting a balance between membrane permeability and aqueous solubility.
Its synthesis likely involves acetylation or coupling reactions similar to those described for benzofuropyrimidine analogs in and .
Properties
CAS No. |
877656-77-4 |
|---|---|
Molecular Formula |
C23H21N3O5 |
Molecular Weight |
419.437 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H21N3O5/c27-19(24-13-16-9-6-12-30-16)14-25-20-17-10-4-5-11-18(17)31-21(20)22(28)26(23(25)29)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,24,27) |
InChI Key |
NKLKXSRCUAEUOJ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number: 892434-68-3) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzofuro-pyrimidine core followed by acetamide functionalization. The synthetic pathway may involve:
- Formation of the Benzofuro-Pyrimidine Structure : This is achieved through cyclization reactions involving appropriate precursors.
- Acetamide Formation : The introduction of the acetamide group is performed using acetic anhydride or acetyl chloride in the presence of a base.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an antiviral and antimicrobial agent.
Antiviral Activity
Research indicates that compounds similar to this structure exhibit significant antiviral properties. For instance, nucleoside analogs with similar scaffolds have shown potent inhibition against Hepatitis B virus (HBV) polymerase with IC50 values in the nanomolar range. While specific data for this compound is limited, its structural similarity suggests potential antiviral efficacy.
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented extensively. A study on derivatives containing similar benzofuro-pyrimidine frameworks demonstrated promising activity against various bacterial strains. The mechanism often involves inhibition of bacterial DNA synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds within the same chemical family:
- Inhibition of Viral Replication : A study demonstrated that related compounds effectively inhibited HBV replication with EC50 values as low as 7.8 nM in cell-based assays, suggesting a potential pathway for therapeutic development against viral infections .
- Antimicrobial Efficacy : Another investigation highlighted that benzofuro-pyrimidine derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits anti-proliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. Preliminary studies suggest that it may inhibit cell cycle progression and induce apoptosis (programmed cell death). However, the specific mechanisms of action are still under investigation.
| Cancer Type | Effect | Mechanism |
|---|---|---|
| Breast Cancer | Anti-proliferative | Induction of apoptosis |
| Lung Cancer | Anti-proliferative | Cell cycle inhibition |
| Prostate Cancer | Anti-proliferative | Apoptosis induction |
Neuroprotective Effects
The compound has also been explored for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Studies suggest it may protect neurons from damage caused by oxidative stress and protein misfolding, indicating its potential as a therapeutic agent for these conditions .
Inhibition of Enzymatic Activity
This compound may interact with specific enzymes or receptors within biological systems. Such interactions could potentially inhibit their activity or modulate their function, triggering biochemical cascades leading to observed biological effects. Understanding these interactions is crucial for elucidating its mechanism of action.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers evaluated the effects of the compound on various cancer cell lines. The findings demonstrated significant reductions in cell viability at specific concentrations, highlighting its potential as an anticancer agent. Further investigations are required to determine optimal dosing regimens and to evaluate its efficacy in vivo.
Case Study 2: Neuroprotection
A separate study focused on the neuroprotective properties of the compound against oxidative stress in neuronal cell cultures. Results indicated that treatment with the compound significantly reduced markers of oxidative damage compared to untreated controls. This suggests its potential application in developing therapies for neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and inferred biological implications:
Key Observations :
Substituent Impact on Solubility :
- The THF group in the target compound likely improves aqueous solubility compared to the 2-methoxyphenyl () and trifluoromethylphenyl () analogs, which are more lipophilic.
- Sulfanyl-linked derivatives () may exhibit stronger protein binding via sulfur interactions but face solubility challenges.
Pharmacological Implications :
- The THF-methyl group could reduce first-pass metabolism compared to aromatic substituents, enhancing oral bioavailability.
- Fluorinated analogs () often show improved metabolic stability and target affinity but may increase toxicity risks.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in (acetylation of benzofuropyrimidine intermediates).
- Sulfur-containing analogs () require additional steps for sulfanyl group incorporation.
Structural Uniqueness: Unlike the carboxamide derivatives in , the acetamide linkage in the target compound may offer better hydrolytic stability.
Research Findings and Data Gaps
- ADMET Predictions : Using tools like admetSAR 2.0 (referenced in ), the target compound’s THF group is predicted to lower logP (~2.8) compared to ’s analog (logP ~3.5), favoring absorption.
- Biological Activity: No direct efficacy data are available for the target compound, but benzofuropyrimidines are frequently explored as kinase inhibitors or anticonvulsants.
- Contradictions: highlights fluorinated pyrazolo[3,4-d]pyrimidines with high melting points (>300°C), suggesting the target compound (non-fluorinated) may have lower thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
